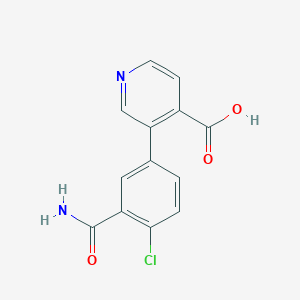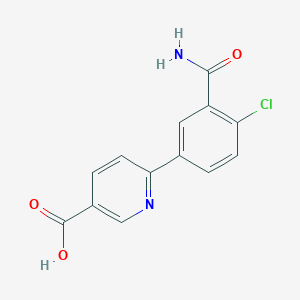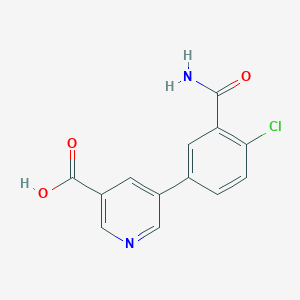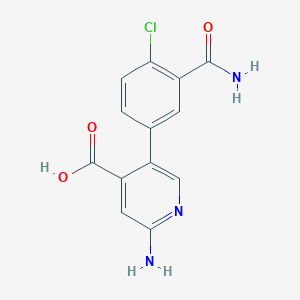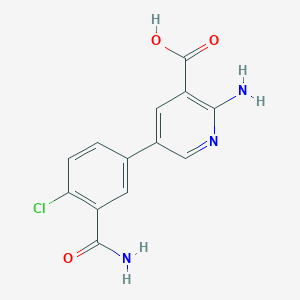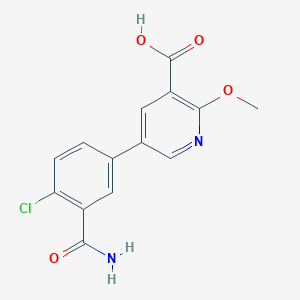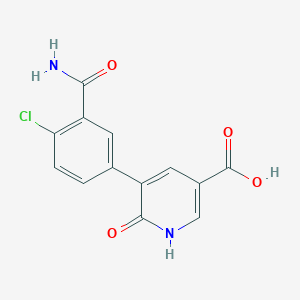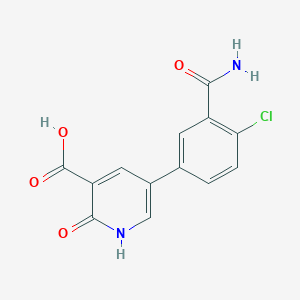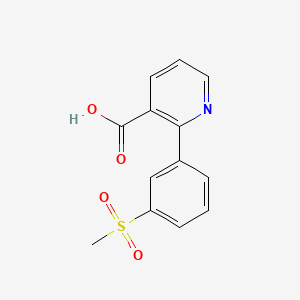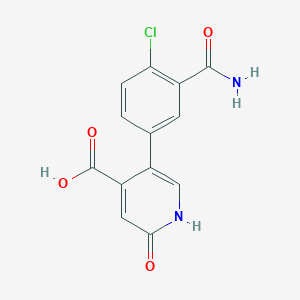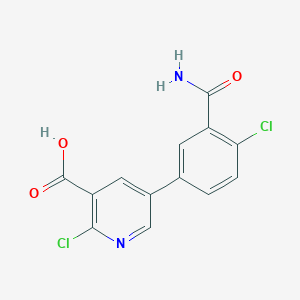
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% (5-CPCN-2-CNA), is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a melting point of 79-80°C and a molecular weight of 268.8 g/mol. 5-CPCN-2-CNA is a versatile compound with a wide range of applications in the fields of synthetic chemistry and biomedical research.
科学研究应用
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% is widely used in scientific research due to its versatile properties. It has been used to study the effects of carboxylic acids on the structure and function of proteins, as well as to study the interactions between proteins and small molecules. It has also been used to study the effects of carboxylic acids on the structure and function of enzymes, and to study the effects of carboxylic acids on the activity of enzymes. In addition, 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% has been used to study the effects of carboxylic acids on the structure and function of cell membranes.
作用机制
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% is not well understood. It is believed to interact with proteins and enzymes by forming hydrogen bonds with the active sites of the proteins and enzymes. These interactions can alter the structure and function of the proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% are not well understood. It has been shown to interact with proteins and enzymes, leading to changes in their activity. In addition, it has been shown to interact with cell membranes, leading to changes in their structure and function.
实验室实验的优点和局限性
The main advantage of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of experiments, from studying the structure and function of proteins and enzymes to studying the effects of carboxylic acids on cell membranes. The main limitation of using 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% in laboratory experiments is that its mechanism of action is not well understood.
未来方向
The future of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% research is promising. Future research should focus on understanding the mechanism of action of this compound, as well as its biochemical and physiological effects. In addition, future research should focus on developing new synthetic methods for producing 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95%, as well as exploring its potential applications in the fields of synthetic chemistry and biomedical research. Finally, future research should focus on investigating the effects of 5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% on the structure and function of proteins, enzymes, and cell membranes.
合成方法
5-(3-Carbamoyl-4-chlorophenyl)-2-chloronicotinic acid, 95% can be synthesized by reacting 3-carbamoyl-4-chlorophenyl chloride with 2-chloronicotinic acid in aqueous solution. This reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is a white crystalline solid with a purity of 95%.
属性
IUPAC Name |
5-(3-carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-2-1-6(3-8(10)12(16)18)7-4-9(13(19)20)11(15)17-5-7/h1-5H,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESVJKVTITZYNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(N=C2)Cl)C(=O)O)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688170 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261888-59-8 |
Source


|
| Record name | 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

